molecular formula C14H17N5O5 B13735234 9-(3,5-Di-o-acetyl-2-deoxypentofuranosyl)-9h-purin-6-amine CAS No. 17318-24-0

9-(3,5-Di-o-acetyl-2-deoxypentofuranosyl)-9h-purin-6-amine

Cat. No.: B13735234
CAS No.: 17318-24-0
M. Wt: 335.32 g/mol
InChI Key: SKDMUZGQFAEWOS-UHFFFAOYSA-N
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Description

3,5-DI-O-ACETYL-2-DEOXYADENOSINE is a modified nucleoside derivative of 2-deoxyadenosine. It is characterized by the presence of acetyl groups at the 3’ and 5’ positions of the deoxyribose sugar. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DI-O-ACETYL-2-DEOXYADENOSINE typically involves the acetylation of 2-deoxyadenosine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The product is then purified using techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of 3,5-DI-O-ACETYL-2-DEOXYADENOSINE may involve large-scale acetylation reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3,5-DI-O-ACETYL-2-DEOXYADENOSINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-DI-O-ACETYL-2-DEOXYADENOSINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-DI-O-ACETYL-2-DEOXYADENOSINE involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA functions. The acetyl groups may also affect the compound’s interactions with enzymes and other proteins, potentially altering its biological activity. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DI-O-ACETYL-2-DEOXYADENOSINE is unique due to its specific acetylation pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

17318-24-0

Molecular Formula

C14H17N5O5

Molecular Weight

335.32 g/mol

IUPAC Name

[3-acetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C14H17N5O5/c1-7(20)22-4-10-9(23-8(2)21)3-11(24-10)19-6-18-12-13(15)16-5-17-14(12)19/h5-6,9-11H,3-4H2,1-2H3,(H2,15,16,17)

InChI Key

SKDMUZGQFAEWOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C

Origin of Product

United States

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